molecular formula C22H30N2O4 B12806958 Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- CAS No. 318499-51-3

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)-

Cat. No.: B12806958
CAS No.: 318499-51-3
M. Wt: 386.5 g/mol
InChI Key: HQGJJPXIORZCJZ-UHFFFAOYSA-N
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Description

Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves multiple steps, starting with the preparation of the tricyclic core This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino carbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-bromoethyl)-
  • Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-[1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl]-

Uniqueness

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

318499-51-3

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(ethylcarbamoyl)-4,5-dimethoxyphenyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-4-23-20(25)16-8-18(27-2)19(28-3)9-17(16)24-21(26)22-10-13-5-14(11-22)7-15(6-13)12-22/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

HQGJJPXIORZCJZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)OC

Origin of Product

United States

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